Aminaftone
Overview
Description
Mechanism of Action
Aminaftone, also known as aminaphthone or Aminaphtone, is a chemical compound that has been used for more than thirty years to treat a variety of vascular disorders . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets a broad spectrum of biological mediators involved in the regulation of endothelial homeostasis . These include adhesion molecules (i.e., VCAM, ICAM, Selectins), vasoconstrictor peptides (i.e., Endothelin-1), and pro-inflammatory cytokine expression (i.e., IL-6, IL-10, VEGF, TGF-beta) .
Mode of Action
This compound interacts with its targets by downregulating their expression . It interferes with the production of Endothelin-1 (ET-1) by downregulating the in vitro PPET-1 gene expression in a dose- and time-dependent manner . This results in a decrease in the final production of ET-1 .
Biochemical Pathways
The downregulation of adhesion molecules, vasoconstrictor peptides, and pro-inflammatory cytokines by this compound affects the biochemical pathways involved in endothelial homeostasis . This interference leads to altered microvascular reactivity, which is seen in various clinical scenarios .
Pharmacokinetics
It is known that this compound is a medication that inhibits erythrocyte aggregation in capillaries, improving venous return for the treatment of capillary fragility .
Result of Action
The molecular and cellular effects of this compound’s action include the downregulation of adhesion molecules, vasoconstrictor peptides, and pro-inflammatory cytokine expression . This leads to improved microvascular reactivity and provides relief from symptoms in various clinical conditions .
Biochemical Analysis
Biochemical Properties
Aminaftone has been reported to enhance the wall resistance of veins, capillaries, and lymphatic vessels . It inhibits erythrocyte aggregation in capillaries, thereby improving venous return and treating capillary fragility . This compound interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
This compound has been shown to significantly reduce the release of Endothelin-1 (ET-1) in murine models after sclerotherapy . ET-1 is a potent vasoconstrictor peptide that is excessively released by endothelial cells and is involved in the pathogenesis of benign visual and neurological disturbances . This compound’s ability to reduce ET-1 release suggests that it can influence cell function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by interfering with the production of ET-1 . It inhibits ET-1 production in cell cultures by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene . This mechanism of action does not influence Endothelin-converting enzyme (ECE) activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been reported to increase skin blood perfusion in short-time in patients with Raynaud’s phenomenon
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a very low acute and long-term toxicity . No deaths or toxic symptoms were observed up to doses of 3.0 g/kg in rabbits, mice, and rats . In dogs, a dose of 1.5 g/kg produced no toxic symptoms
Metabolic Pathways
This compound seems to interfere with the pathogenetic pathway of ET-1, downregulating in vitro PPET-1 gene expression in a dose- and time-dependent manner, decreasing the final production of ET-1
Preparation Methods
The preparation of aminaphthone involves a two-step synthetic route. Initially, an ester bond is formed between 2-hydroxy-3-methyl-1,4-naphthohydroquinone and a p-nitrobenzoyl halide in benzene. This is followed by catalytic hydrogenation under pressure in dioxane to obtain the final product . Recent advancements have introduced a new process that uses solvents with low toxicity and mild reaction conditions, making it more suitable for industrial-scale production .
Chemical Reactions Analysis
Aminaphthone undergoes various chemical reactions, including:
Oxidation: Aminaphthone can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Aminaphthone can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Aminaphthone has a wide range of scientific research applications, including:
Chemistry: It is used in the study of endothelial protection and capillary disorders.
Industry: Aminaphthone is used in the production of pharmaceuticals for treating vascular disorders.
Comparison with Similar Compounds
Aminaphthone is unique in its ability to protect endothelial cells and improve venous return. Similar compounds include:
1-naphthol: A naphthalene derivative with hydroxyl groups.
Aminobenzoic acid: An aromatic compound with amino and carboxyl groups.
Aniline: A simple aromatic amine.
Compared to these compounds, aminaphthone has a more specific action on endothelial protection and capillary fragility .
Properties
IUPAC Name |
(1,4-dihydroxy-3-methylnaphthalen-2-yl) 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9,20-21H,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMPBJUYFTWHKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1OC(=O)C3=CC=C(C=C3)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163725 | |
Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14748-94-8 | |
Record name | 1,2,4-Naphthalenetriol, 3-methyl-, 2-(4-aminobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14748-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminaftone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014748948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminaphthone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINAPHTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03JLX11PE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact molecular targets of aminaphtone are not fully elucidated, studies suggest it exerts its effects primarily through modulation of endothelial cell function. Research indicates that aminaphtone can:
- Reduce vascular permeability: Aminaphtone may protect against endothelial permeability and stabilize capillary-like structures formed by human umbilical vein endothelial cells. This effect could be related to modulation of vascular endothelial cadherin (VE-cadherin) expression. [, , ]
- Counteract vasoconstriction: Aminaphtone has demonstrated an ability to downregulate the production of endothelin-1 (ET-1), a potent vasoconstrictor. This effect has been observed both in vitro and in vivo. [, , ]
- Influence adhesion molecule expression: Some evidence suggests aminaphtone might interfere with the expression of adhesion molecules, such as vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), which play a role in inflammatory processes. []
ANone: The modulation of these pathways by aminaphtone is believed to contribute to:
- Improvement in microcirculation: Aminaphtone treatment has been associated with increased skin blood perfusion in patients with Raynaud's phenomenon, suggesting an improvement in microvascular blood flow. [, , ]
- Reduction of edema: Clinical studies have reported a reduction in edema in patients with chronic venous insufficiency treated with aminaphtone, possibly due to its effects on vascular permeability. [, , ]
- Potential anti-inflammatory effects: While not fully understood, the modulation of adhesion molecules and endothelin-1 by aminaphtone suggests a possible role in regulating inflammatory responses. []
ANone: Aminaphtone has the molecular formula C18H13NO4 and a molecular weight of 307.29 g/mol. []
ANone: While the provided research papers do not delve into detailed spectroscopic analysis, the crystal structure of the oxidized form of aminaphtone has been characterized. It reveals the presence of hydrogen-bonded molecular ribbons and stacking interactions between aromatic rings. []
ANone: Detailed information on the absorption, distribution, metabolism, and excretion of aminaphtone is limited in the provided research papers. Further pharmacokinetic studies are needed to fully elucidate its behavior in vivo.
ANone: Aminaphtone has generally been shown to be well-tolerated in clinical studies, with a low incidence of severe adverse effects. [, , ] The most commonly reported side effect is headache, which often resolves with dose reduction or discontinuation. []
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